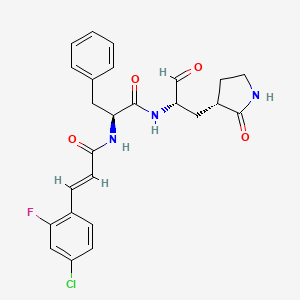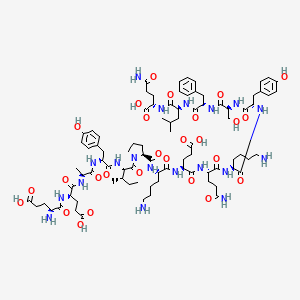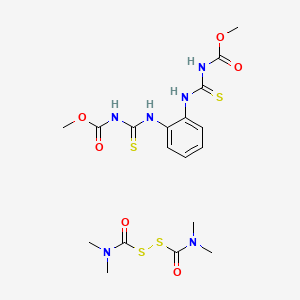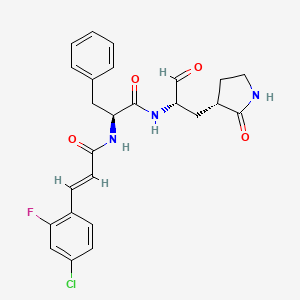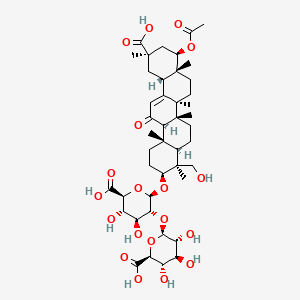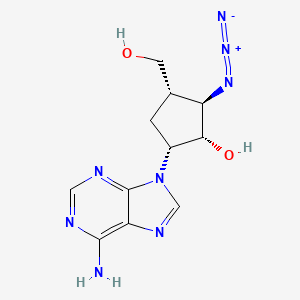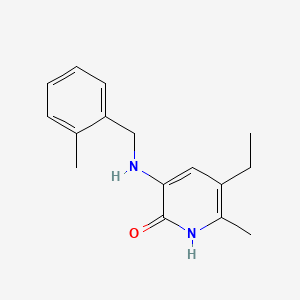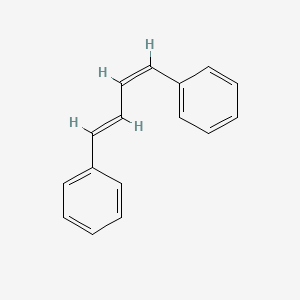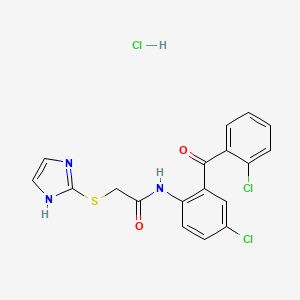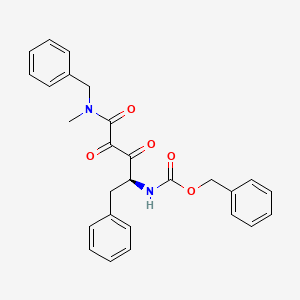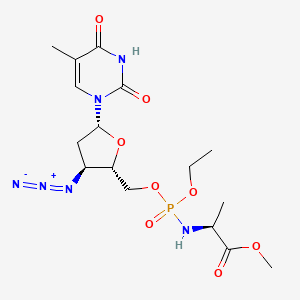
L-Alanine, N-(3'-azido-3'-deoxy-P-ethyl-5'-thymidylyl)-, methyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- is a synthetic compound that combines the properties of L-Alanine and thymidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- typically involves multiple steps:
Starting Materials: The synthesis begins with L-Alanine and thymidine derivatives.
Azidation: The thymidine derivative undergoes azidation to introduce the azido group at the 3’ position.
Coupling Reaction: The azido-thymidine derivative is then coupled with L-Alanine under specific reaction conditions to form the desired compound.
Esterification: Finally, the compound is esterified to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the azido group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as nucleic acids and proteins. The azido group can participate in click chemistry reactions, facilitating the attachment of various functional groups. This interaction can modulate biological pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine: A well-known antiviral compound.
L-Alanine derivatives: Various derivatives with different functional groups.
Thymidine analogs: Compounds with structural similarities to thymidine.
Uniqueness
L-Alanine, N-(3’-azido-3’-deoxy-P-ethyl-5’-thymidylyl)-, methyl ester, ®- is unique due to its combination of L-Alanine and azido-thymidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
133201-13-5 |
|---|---|
Formule moléculaire |
C16H25N6O8P |
Poids moléculaire |
460.38 g/mol |
Nom IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C16H25N6O8P/c1-5-28-31(26,20-10(3)15(24)27-4)29-8-12-11(19-21-17)6-13(30-12)22-7-9(2)14(23)18-16(22)25/h7,10-13H,5-6,8H2,1-4H3,(H,20,26)(H,18,23,25)/t10-,11-,12+,13+,31?/m0/s1 |
Clé InChI |
VFPSGUHEGHZQNN-DCTPOCMDSA-N |
SMILES isomérique |
CCOP(=O)(N[C@@H](C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCOP(=O)(NC(C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


